Cas no 946321-13-7 (2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide)

2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide structure
946321-13-7 structure
Product Name:2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide
CAS No:946321-13-7
MF:C21H19ClN4O3
MW:410.853563547134
CID:6261546
PubChem ID:16884700
Update Time:2025-07-26

2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide
    • 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
    • AKOS024488827
    • VU0628771-1
    • 946321-13-7
    • F5013-0303
    • 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamide
    • 2-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
    • Inchi: 1S/C21H19ClN4O3/c22-15-9-7-14(8-10-15)17-11-12-20(28)26(25-17)13-3-6-19(27)24-18-5-2-1-4-16(18)21(23)29/h1-2,4-5,7-12H,3,6,13H2,(H2,23,29)(H,24,27)
    • InChI Key: AXLQBFLVVISQFE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=CC(N(CCCC(NC2C=CC=CC=2C(N)=O)=O)N=1)=O

Computed Properties

  • Exact Mass: 410.1145682g/mol
  • Monoisotopic Mass: 410.1145682g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 105Ų

2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide Pricemore >>

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Additional information on 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide

Recent Advances in the Study of 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide (CAS: 946321-13-7)

The compound 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide (CAS: 946321-13-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone and benzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy in preclinical models.

One of the key areas of investigation has been the compound's interaction with specific enzyme targets, such as phosphodiesterase (PDE) isoforms. Preliminary data suggest that 946321-13-7 exhibits selective inhibition of PDE4, an enzyme implicated in inflammatory responses. This selectivity is attributed to the structural features of the molecule, which allow it to bind with high affinity to the active site of PDE4 while minimizing off-target effects. Such specificity is crucial for reducing adverse effects commonly associated with broad-spectrum PDE inhibitors.

In addition to its enzyme inhibitory properties, recent research has explored the anti-inflammatory effects of 946321-13-7 in animal models of chronic inflammatory diseases. Studies have demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a dose-dependent manner. These findings are supported by histological analyses showing diminished inflammatory cell infiltration and tissue damage in treated subjects. The compound's ability to modulate cytokine production positions it as a potential candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Pharmacokinetic studies have also been conducted to evaluate the bioavailability and metabolic stability of 946321-13-7. Results indicate that the compound exhibits favorable oral absorption and a half-life conducive to once-daily dosing. Metabolite profiling has identified the primary metabolic pathways, with hepatic glucuronidation being the predominant route of elimination. These pharmacokinetic properties, combined with its therapeutic efficacy, underscore the compound's potential for clinical development.

Despite these promising findings, challenges remain in optimizing the compound's safety profile and scalability for large-scale production. Current efforts are directed toward structural modifications to enhance its metabolic stability and reduce potential hepatotoxicity. Collaborative research initiatives between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the transition from preclinical to clinical studies.

In conclusion, 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzamide (CAS: 946321-13-7) represents a compelling area of research in chemical biology and drug discovery. Its selective enzyme inhibition, anti-inflammatory effects, and favorable pharmacokinetics highlight its therapeutic potential. Continued research and development efforts are essential to fully realize its clinical applications and address existing limitations.

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